16-(4-chlorophenyl)-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl methyl sulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist of serotonin receptors or as an inhibitor of specific kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These derivatives have been studied for their potential as central nervous system agents and anticancer drugs.
Uniqueness
10-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl methyl sulfide stands out due to its unique combination of structural features, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H14ClN3S2 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
16-(4-chlorophenyl)-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene |
InChI |
InChI=1S/C19H14ClN3S2/c1-24-19-17-16(21-9-22-19)15-14(10-5-7-11(20)8-6-10)12-3-2-4-13(12)23-18(15)25-17/h5-9H,2-4H2,1H3 |
InChI Key |
DENJQRVJFBTVHI-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CSC1=NC=NC2=C1SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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